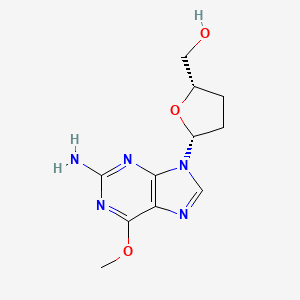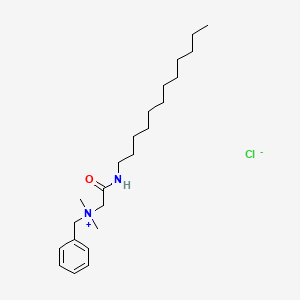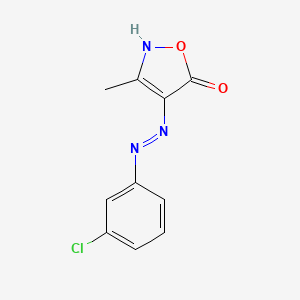
Methotrexat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Methopterin wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Methopterin wird als Modellverbindung in der Untersuchung von Folsäureanalogen und deren chemischen Eigenschaften verwendet.
Biologie: Es wird verwendet, um die Rolle von Folsäurederivaten in zellulären Prozessen und dem Stoffwechsel zu untersuchen.
Medizin: Methopterin hat bei der Behandlung bestimmter Krebsarten Potenzial gezeigt, indem es die Proliferation von Krebszellen hemmt. .
Wirkmechanismus
Methopterin entfaltet seine Wirkung durch Hemmung der Proliferation, Aktivierung und Knochenresorption von Osteoklasten. Es induziert die Apoptose von Osteoklasten, was zu seiner Fähigkeit beiträgt, entzündliche Knochenzerstörung zu hemmen. Die beteiligten molekularen Ziele und Pfade umfassen die Hemmung der Dihydrofolat-Reduktase, die die Reduktion von Dihydrofolsäure zu Tetrahydrofolsäure verhindert, ein kritischer Schritt in der DNA-Synthese .
Wirkmechanismus
Target of Action
Methopterin, also known as Methopterine, primarily targets osteoclasts . Osteoclasts are a type of bone cell that breaks down bone tissue, a process known as bone resorption. This function is critical for the maintenance, repair, and remodeling of bones.
Mode of Action
Methopterin interacts with its primary targets, the osteoclasts, by inhibiting their proliferation and activation . It also suppresses the bone resorption action of osteoclasts and induces their apoptosis . Apoptosis is a process of programmed cell death, which means Methopterin can lead to the self-destruction of osteoclasts. These interactions contribute to Methopterin’s ability to inhibit inflammatory bone destruction .
Biochemical Pathways
It is known that methopterin impacts the pathways related to the proliferation, activation, and apoptosis of osteoclasts . These changes can affect the balance between bone formation and resorption, potentially impacting bone health and diseases related to bone metabolism.
Result of Action
The molecular and cellular effects of Methopterin’s action primarily involve changes in osteoclast function. By inhibiting the proliferation, activation, and bone resorption action of osteoclasts, and inducing their apoptosis, Methopterin can inhibit inflammatory bone destruction . This suggests potential applications in the treatment of diseases characterized by excessive bone resorption, such as osteoporosis and certain types of arthritis.
Biochemische Analyse
Biochemical Properties
Methopterin has been shown to interact with osteoclasts, a type of bone cell that breaks down bone tissue . This interaction inhibits the proliferation, activation, and bone resorption action of osteoclasts . Methopterin also induces the apoptosis of osteoclasts, which likely contributes to its ability to inhibit inflammatory bone destruction .
Cellular Effects
In terms of cellular effects, Methopterin has been shown to inhibit the proliferation, activation, and bone resorption action of osteoclasts . It also induces the apoptosis of osteoclasts . These effects likely contribute to Methopterin’s ability to inhibit inflammatory bone destruction .
Molecular Mechanism
The molecular mechanism of Methopterin involves its interaction with osteoclasts . It inhibits the proliferation, activation, and bone resorption action of these cells . Additionally, Methopterin induces the apoptosis of osteoclasts . These actions likely contribute to Methopterin’s ability to inhibit inflammatory bone destruction .
Temporal Effects in Laboratory Settings
It has been shown to inhibit the proliferation, activation, and bone resorption action of osteoclasts, and induce the apoptosis of osteoclasts . These effects likely contribute to Methopterin’s ability to inhibit inflammatory bone destruction .
Metabolic Pathways
It is known that Methopterin interacts with osteoclasts .
Transport and Distribution
It is known that Methopterin interacts with osteoclasts .
Subcellular Localization
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Methopterin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 6-Brommethylpterin mit Methylaminobenzoylglutamat in Gegenwart eines Lösungsmittels wie Bromwasserstoffsäure (HBr) oder Iodwasserstoffsäure (HI) beinhaltet. Die Reaktion liefert ein festes Produkt, das dann in einer wässrigen Lösung von Alkohol gelöst wird. Der pH-Wert wird eingestellt, um das Rohprodukt zu erhalten, das anschließend gereinigt wird, um Methopterin zu liefern .
Industrielle Produktionsverfahren
Die industrielle Produktion von Methopterin folgt ähnlichen Synthesewegen, ist jedoch für die Produktion im großen Maßstab optimiert. Die Verwendung spezifischer Reaktionsrohstoffe und Lösungsmittel gewährleistet eine hohe Reinheit und Ausbeute, wodurch das Verfahren für industrielle Anwendungen geeignet ist .
Chemische Reaktionsanalyse
Arten von Reaktionen
Methopterin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Methopterin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Pteridinringstruktur modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Pteridinring auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Produkt und umfassen spezifische Temperaturen, Lösungsmittel und Katalysatoren .
Hauptprodukte, die gebildet werden
Analyse Chemischer Reaktionen
Types of Reactions
Methopterin undergoes various chemical reactions, including:
Oxidation: Methopterin can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the pteridine ring structure.
Substitution: Substitution reactions can occur at various positions on the pteridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Methopterin ist strukturell ähnlich anderen Folsäureanalogen, wie zum Beispiel:
Methotrexat: Wird bei der Behandlung von Krebs und Autoimmunerkrankungen eingesetzt.
Pemetrexed: Wird bei der Behandlung von malignem Pleuramesotheliom und nicht-kleinzelligem Lungenkrebs eingesetzt.
Pralatrexat: Wird bei der Behandlung von peripheren T-Zell-Lymphomen eingesetzt.
Raltitrexed: Wird bei der Behandlung von Darmkrebs eingesetzt.
Einzigartigkeit
Seine strukturelle Ähnlichkeit mit Folsäure ermöglicht es ihm, in den Folsäurestoffwechsel einzugreifen, was es zu einem wertvollen Werkzeug in der Krebsforschung und -behandlung macht .
Eigenschaften
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIXOCXUWGDBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2410-93-7 | |
| Record name | Methopterine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















